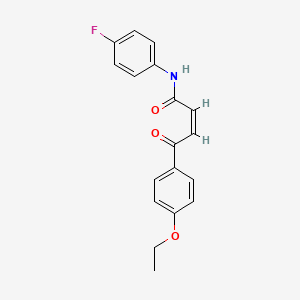

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide

Description

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide is an organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound features a conjugated system with aromatic rings substituted at the 4 positions, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name |

(Z)-4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-12H,2H2,1H3,(H,20,22)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLCRGLVMAKYAZ-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C\C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide typically involves a Claisen–Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and column chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenoic acid.

Reduction: 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-hydroxy-2-butenamide.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide has several scientific research applications:

Biology: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Medicine: Studied for its role in drug development due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-ethoxyphenyl)-N-(4-chlorophenyl)-4-oxo-2-butenamide

- 4-(4-ethoxyphenyl)-N-(4-bromophenyl)-4-oxo-2-butenamide

- 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxo-2-butenamide

Uniqueness

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this particular chalcone derivative a valuable candidate for further research and development.

Biological Activity

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure includes an ethoxy group, a fluorophenyl moiety, and a butenamide functional group, which contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Glycolysis : Studies have shown that compounds with similar structures can inhibit glycolytic pathways in cancer cells, particularly glioblastoma multiforme (GBM) cells. This is achieved by modulating hexokinase activity, which is crucial for glucose metabolism in cancer cells .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines .

- Antitumor Activity : The compound's structure suggests potential antitumor properties, as it may interfere with cancer cell proliferation and survival by targeting metabolic pathways essential for tumor growth .

Table 1: Biological Activity Overview

Case Study 1: Inhibition of Glycolysis in GBM Cells

In a recent study, fluorinated derivatives of glucose analogs were synthesized and tested for their ability to inhibit glycolysis in GBM cells. The results showed that these derivatives had lower IC50 values compared to traditional glucose analogs, indicating a stronger inhibitory effect on hexokinase and downstream glycolytic enzymes. This suggests that modifying the C-2 position with halogens enhances the compound's efficacy and pharmacokinetic profile .

Case Study 2: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of compounds structurally related to this compound. It was found that these compounds significantly inhibited NF-kB activation in human endothelial cells, leading to decreased production of inflammatory markers such as IL-6 and IL-8. This property highlights the potential use of such compounds in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 4-ethoxyphenylacetic acid derivatives with 4-fluorophenylamine intermediates. Key steps include:

-

Acylation : Use of coupling agents like EDCl/HOBt to form the butenamide backbone.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.

-

Temperature Control : Maintain 40–60°C to avoid side reactions (e.g., over-oxidation).

-

Purity Optimization : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | EDCl/HOBt, DMF, 50°C | 65–70 | 85–90 |

| Purification | Ethyl acetate/hexane (3:7) | 60 | ≥95 |

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ orthogonal analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., ethoxy group at 4-position via H-NMR aromatic splitting patterns).

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]: 385.14; observed: 385.13).

- X-ray Crystallography : Resolve stereochemistry of the α,β-unsaturated ketone moiety.

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm) and amide bands (N-H at ~3300 cm) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer Activity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- Anti-inflammatory Potential : COX-2 inhibition assays (ELISA) at 10–100 µM concentrations.

- Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity.

- Dose-Response Curves : Use 3–5 replicates to ensure statistical significance .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

- Methodological Answer :

-

Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).

-

Docking Simulations : Use software like AutoDock Vina to predict binding interactions with target enzymes (e.g., kinases).

-

Site-Directed Mutagenesis : Validate critical residues in enzyme active sites (e.g., Serine hydrolases).

-

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

- Data Table :

| Enzyme | Inhibition Type | K (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| COX-2 | Competitive | 2.3 ± 0.4 | -8.9 |

| EGFR Kinase | Non-competitive | 5.1 ± 1.2 | -7.6 |

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Replicate Experiments : Use identical cell lines, assay protocols, and compound batches.

- Orthogonal Assays : Compare results from fluorescence-based vs. luminescence-based viability assays.

- Metabolic Stability Testing : Evaluate compound degradation in culture media (LC-MS monitoring).

- Publication Analysis : Cross-reference solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic use?

- Methodological Answer :

- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy or propoxy) to assess hydrophobicity effects.

- Pharmacophore Mapping : Identify critical moieties (e.g., α,β-unsaturated ketone for Michael addition to cysteine residues).

- ADMET Profiling : Assess permeability (Caco-2 assay), metabolic stability (microsomal incubation), and toxicity (hERG inhibition).

- In Vivo Validation : Use rodent models for pharmacokinetics (e.g., bioavailability >30%) .

Key Considerations for Experimental Design

- Stability Under Physiological Conditions : Monitor compound degradation in PBS (pH 7.4) at 37°C over 24 hours .

- Batch-to-Batch Variability : Implement QC protocols (HPLC purity checks) for reproducibility.

- Ethical Compliance : Follow institutional guidelines for in vivo studies (e.g., IACUC approval).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.